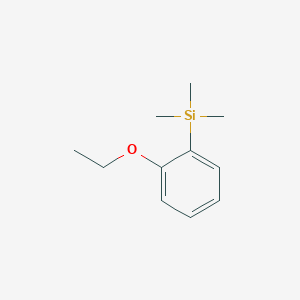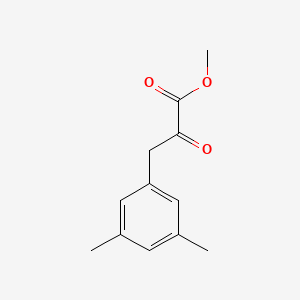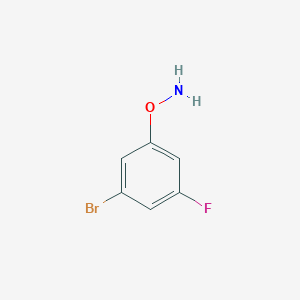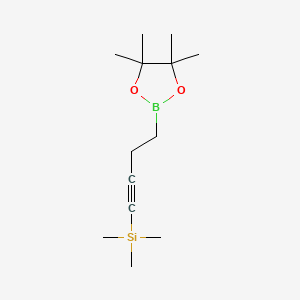
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial intermediate in various chemical reactions, especially in the field of cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester typically involves the reaction of 4-(Trimethylsilyl)-3-butyne-1-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes .
Aplicaciones Científicas De Investigación
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved include the formation of intermediate complexes with transition metal catalysts, which facilitate the transfer of the boron group to the desired substrate .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a trimethylsilyl group.
3-(Trimethylsilyl)ethynylphenylboronic Acid Pinacol Ester: Contains an ethynyl group attached to the phenyl ring.
Uniqueness
4-(Trimethylsilyl)-3-butyne-1-boronic Acid Pinacol Ester is unique due to its trimethylsilyl group, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Propiedades
Fórmula molecular |
C13H25BO2Si |
|---|---|
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
trimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-1-ynyl]silane |
InChI |
InChI=1S/C13H25BO2Si/c1-12(2)13(3,4)16-14(15-12)10-8-9-11-17(5,6)7/h8,10H2,1-7H3 |
Clave InChI |
QECDCYYZNCKMEK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

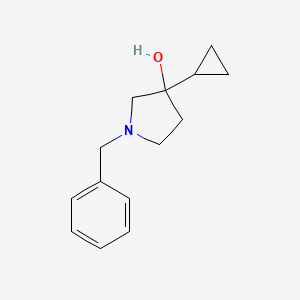
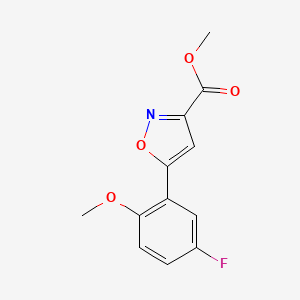
![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
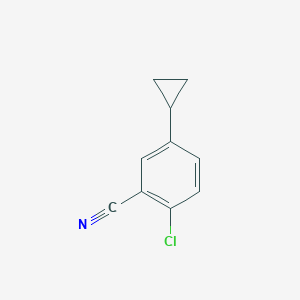
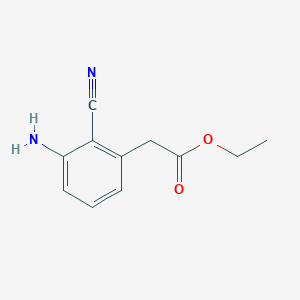
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
